Flomoxef is a broad-spectrum cephem antibiotic known for its efficacy against both Gram-positive and Gram-negative bacteria. It represents a class of oxacephem antibiotics, which are characterized by their unique chemical structure and potent antibacterial activity. The synthesis of flomoxef involves several intermediates, with 1-(2-hydroxyethyl)-5-mercapto tetrazole being a crucial component in its production. This intermediate plays a significant role in the overall synthesis process and has been the subject of recent research to optimize its preparation methods1.
The mechanism of action of flomoxef, like other cephem antibiotics, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, leading to the disruption of peptidoglycan cross-linking which is essential for maintaining cell wall integrity. As a result, the bacteria are unable to maintain their cell shape and are susceptible to osmotic lysis. Flomoxef has been modified from its predecessors by replacing the N-methylthiotetrazole group with a hydroxyethyl group, which has been shown to reduce the inhibitory effect on vitamin K metabolism that was observed with similar antibiotics like latamoxef. Despite this modification, flomoxef still retains a degree of inhibition on vitamin K metabolism, although to a lesser extent2.
In clinical settings, flomoxef has been administered to patients with varying degrees of renal insufficiency, demonstrating the need to adjust dosages based on renal function. The pharmacokinetics of flomoxef have been studied in both healthy volunteers and patients, revealing that the drug is primarily excreted through the kidneys. This necessitates careful monitoring and dosage adjustments in patients with renal impairment to avoid potential toxicity2.
Furthermore, flomoxef's impact on hemostasis has been a point of interest. While it has a less pronounced effect on vitamin K metabolism compared to latamoxef, it is still significant enough to warrant monitoring, especially in patients with low vitamin K stores. Unlike latamoxef, flomoxef does not affect platelet function, which is a beneficial attribute when considering the risk of bleeding complications. The side effects observed during treatment with flomoxef have been minimal, with loose stools being the most common adverse event reported2.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0